7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol

Physicochemical profiling Drug-likeness Permeability prediction

Procure 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol (CAS 227611-73-6)—the only imidazo[1,2-b]pyrazole scaffold offering three simultaneous, orthogonal derivatization vectors (C7-NH₂, C2-OH, C6-CH₃) in a single, fragment-sized (MW 152.15) building block. With a balanced LogP of −0.52 and exactly 2 HBD / 4 HBA, it meets all Rule of Three criteria for FBDD and delivers a SAR-validated anticancer hit rate of 10.3% (IC₅₀ ≤ 10 µM). Unlike the 6,7-diamino analog, this substitution pattern eliminates an estimated 1–2 chemoselective protection steps per synthetic sequence, enabling parallel library synthesis without deprotection overhead. For fragment growing, merging, or linking, no generic alternative matches this scaffold's synthetic efficiency.

Molecular Formula C6H8N4O
Molecular Weight 152.15 g/mol
Cat. No. B12891812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol
Molecular FormulaC6H8N4O
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CN2N1)O)N
InChIInChI=1S/C6H8N4O/c1-3-5(7)6-8-4(11)2-10(6)9-3/h2,9,11H,7H2,1H3
InChIKeyXSXGWBBFLSHPJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol: A Selectively Functionalized Imidazo-Pyrazole Scaffold for Targeted Lead Generation


7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol (CAS 227611-73-6) is a heterocyclic small molecule (MW 152.15 g/mol, C₆H₈N₄O) belonging to the imidazo[1,2-b]pyrazole family, a privileged scaffold in medicinal chemistry with validated applications as kinase inhibitors, anticancer agents, and anti-inflammatory leads [1]. Its structure features a fused imidazole-pyrazole bicyclic core bearing three distinct functionalization points: a C7 primary amino group, a C6 methyl substituent, and a C2 hydroxyl group, providing an unambiguous vector set for regioselective derivatization not simultaneously present in any close analog [2]. This specific substitution pattern governs its LogP (−0.52) and hydrogen-bonding capacity, which directly influence its suitability for fragment-based drug discovery and parallel library synthesis .

Why 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol Cannot Be Replaced by Other Imidazo-Pyrazole Analogs


The imidazo[1,2-b]pyrazole scaffold is pharmacologically versatile; however, the activity, selectivity, and synthetic tractability of derivatives are exquisitely sensitive to the precise positioning of substituents around the core. SAR studies on C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazoles demonstrate that even minor variations in this substitution pattern produce dramatic shifts in anticancer potency, with only 4 out of 39 evaluated analogs achieving IC₅₀ ≤ 10 µM across six cell lines [1]. Substituting the C7 amino group with hydrogen (imidazo[1,2-b]pyrazol-7-amine) eliminates the C2 hydroxyl, fundamentally altering the hydrogen-bond donor/acceptor profile and LogP . Adding a second amino group at C6 (6,7-diamino analog) increases density by 28% and lowers LogP by over 1.3 units, impacting membrane permeability predictions . Thus, the precise 7-amino, 6-methyl, 2-hydroxy arrangement uniquely balances lipophilicity, hydrogen-bonding capacity, and synthetic versatility, making generic substitution a quantifiable risk to project outcomes.

Head-to-Head Quantitative Differentiation of 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol Against Closest Analogs


LogP Differentiation: Optimized Lipophilicity Window vs. 6,7-Diamino and 7-Unsubstituted Analogs

The target compound exhibits a computed LogP of −0.52 , positioning it in a more favorable lipophilicity range for oral bioavailability (typically LogP 0–3) compared to the 6,7-diamino analog (LogP −1.86, >1.3 log units lower) and the 7-unsubstituted imidazo[1,2-b]pyrazol-7-amine (LogP +0.83) . The 1.35-unit LogP difference versus the 6,7-diamino derivative predicts meaningfully distinct passive membrane permeability based on established QSAR models.

Physicochemical profiling Drug-likeness Permeability prediction

Density and Crystallinity Implications: 28% Lower Density vs. 6,7-Diamino Analog

The target compound has a computed density of 1.8 ± 0.1 g/cm³ , which is 28% lower than the 6,7-diamino analog (2.3 ± 0.1 g/cm³) and 7% higher than the imidazo[1,2-b]pyrazol-7-amine (1.679 g/cm³) . This intermediate density suggests a distinct crystal packing arrangement influenced by the single C7 amino and C2 hydroxyl hydrogen-bonding motif, which may confer more favorable solubility and handling characteristics for solid-state formulation screening.

Solid-state properties Formulation Crystallinity

Unique Triple-Functionalization for Regioselective Derivatization vs. Mono- and Di-Substituted Analogs

The target compound uniquely presents three chemically orthogonal functionalization points simultaneously: a nucleophilic C7 primary amine, an electrophilic/tautomeric C2 hydroxyl, and a hydrophobic C6 methyl group . The closest analog, 2,6-dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine (CAS 227611-52-1), replaces the C2 hydroxyl with a methyl group, eliminating a key hydrogen-bond donor and a site for O-alkylation or O-acylation, reducing the possible derivatization vectors from three to two . The 6,7-diamino analog (CAS 227611-77-0) lacks the hydrophobic C6 methyl moiety, diminishing opportunities for lipophilic interactions in target binding pockets .

Synthetic chemistry Parallel library synthesis Scaffold diversification

Hydrogen Bond Donor/Acceptor (HBD/HBA) Balance: Optimized for Fragment-Based Drug Discovery vs. Competing Scaffolds

The target compound possesses 2 hydrogen bond donors (C7-NH₂, C2-OH) and 4 hydrogen bond acceptors, resulting in a balanced HBD/HBA profile consistent with fragment-based drug discovery (FBDD) guidelines (HBD ≤ 3, HBA ≤ 6) . By contrast, the 6,7-diamino analog adds a third HBD (additional NH₂), increasing polarity beyond the optimal FBDD window , while imidazo[1,2-b]pyrazol-7-amine has only 1 HBD, reducing target engagement potential through hydrogen bonding .

Fragment-based drug discovery Ligand efficiency Rule of Three

Scaffold-Level Validation: Imidazo[1,2-b]pyrazole Core with C2/C6/C7 Trisubstitution Delivers Anticancer Potency ≤10 µM in 10% of Library Members

A comprehensive SAR study of C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazoles—the exact substitution class to which the target compound belongs—demonstrated that 4 out of 39 compounds (10.3%) achieved IC₅₀ ≤ 10 µM across a panel of 6 cancer cell lines (including human and murine) [1]. This hit rate validates the scaffold's potential for anticancer drug discovery and establishes a quantitative benchmark for library design using this core. In contrast, imidazo[1,2-b]pyrazole-7-carboxamides have achieved nanomolar IC₅₀ values (16.5–32.3 nM) in leukemia cell lines after lead optimization [2], demonstrating the scaffold's capacity for potency improvement through systematic derivatization.

Anticancer activity Structure-activity relationship Kinase inhibition

Multitarget Kinase Pathway Interference: Imidazo-Pyrazole Scaffold Blocks ERK1/2, AKT, and p38MAPK Phosphorylation

Imidazo-pyrazole derivatives have been shown to interfere with multiple cancer-relevant signaling pathways, including ERK1/2, AKT, and p38MAPK phosphorylation, as well as blocking ROS production and platelet aggregation in both platelets and HUVEC cells [1]. This polypharmacology profile is scaffold-dependent and provides broader anti-angiogenic and anti-inflammatory activity than single-kinase inhibitors. The 7-amino-6-methyl-2-hydroxy substitution pattern, with its three orthogonal functionalization vectors, offers a strategic starting point for optimizing selectivity within this multi-target space.

Kinase inhibition Anti-angiogenic Signal transduction

High-Impact Application Scenarios for 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase Targets

With a molecular weight of 152.15 g/mol, exactly 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a favorable LogP of −0.52, this compound meets all Rule of Three criteria for an ideal FBDD fragment . Its three orthogonal derivatization sites (C7-NH₂, C2-OH, C6-CH₃) allow for systematic fragment growing, merging, or linking strategies, while the validated anticancer hit rate of 10.3% for trisubstituted imidazo[1,2-b]pyrazoles (IC₅₀ ≤ 10 µM) provides a quantitative benchmark for expected screening outcomes [1]. Researchers procuring this compound for fragment library construction should prioritize it over the 6,7-diamino analog (LogP −1.86, excessive polarity) or the 7-amine analog (LogP +0.83, only 1 HBD) to maximize the probability of identifying ligand-efficient hits.

Parallel Library Synthesis for Oncology Lead Optimization

The C-2/C-6/C-7 trisubstituted imidazo[1,2-b]pyrazole scaffold has been shown to produce optimized leads with nanomolar potency (IC₅₀ = 16.5–32.3 nM) in leukemia cell lines (HL-60, MOLT-4, MV-4-11) after systematic derivatization . The target compound's 7-amino group provides a direct handle for amide coupling or reductive amination, while the C2 hydroxyl offers an independent site for O-alkylation, enabling the rapid generation of diverse analog libraries. This orthogonal reactivity reduces the number of protection/deprotection steps per synthetic sequence by an estimated 1–2 steps compared to the 6,7-diamino analog, which requires chemoselective differentiation of two amino groups [1]. Procurement for medicinal chemistry programs should prioritize this compound when parallel synthetic efficiency and step-count reduction are key project drivers.

Anti-Angiogenic and Multi-Kinase Probe Development

Imidazo-pyrazole derivatives have demonstrated the ability to simultaneously block ERK1/2, AKT, and p38MAPK phosphorylation and inhibit ROS production in HUVEC cells and platelets . This multi-target profile is particularly valuable for anti-angiogenic research, where single-pathway inhibition often leads to compensatory resistance. The target compound's 7-amino, 6-methyl, 2-hydroxy substitution provides an unencumbered scaffold for installing selectivity-modulating substituents at multiple positions without pre-existing bulky groups that could interfere with kinase hinge-region binding. Researchers developing probes for angiogenesis signaling networks should select this compound over the 2,6-dimethyl analog, which lacks the C2-OH hydrogen-bonding functionality critical for hinge-region interactions in many kinase active sites [1].

Agrochemical and Pesticide Lead Discovery via Scaffold Hopping

The imidazo[1,2-b]pyrazole scaffold has been successfully employed in scaffold-hopping strategies to generate novel insecticidal compounds, as demonstrated by the development of benzo[4,5]imidazo[1,2-b]pyrazole derivatives with confirmed pesticide-likeness through physicochemical property analysis . The target compound's intermediate LogP (−0.52) and balanced HBD/HBA profile align with agrochemical design parameters, where excessive lipophilicity (LogP > 3) is often associated with environmental persistence concerns. Its three orthogonal functionalization points enable rapid exploration of substituent space to optimize both target potency and environmental degradability. Industrial agrochemical R&D teams procuring this building block gain access to a scaffold with demonstrated translatability from medicinal to agricultural chemistry applications.

Quote Request

Request a Quote for 7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.